2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate
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Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate is a chemical compound with the molecular formula C9H10O3S2. This compound is known for its unique structure, which includes a dithiolane ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include room temperature and the use of solvents such as petroleum ether .
Industrial Production Methods
The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and RLi for nucleophilic substitution . The reaction conditions vary depending on the type of reaction but often involve room temperature and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols .
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of carbonyl compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the ester functional group.
1,3-Dithiane: Contains a six-membered ring instead of a five-membered dithiolane ring.
2-(1,3-Dithiol-2-ylidene)propanedioate: Similar structure but with different substituents.
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate is unique due to its combination of a dithiolane ring and an ester functional group. This unique structure gives it distinct chemical properties and makes it useful in various scientific research applications .
Properties
CAS No. |
85120-94-1 |
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Molecular Formula |
C9H9O4S2- |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-3-oxo-3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C9H10O4S2/c1-5(2)13-8(12)6(7(10)11)9-14-3-4-15-9/h3-5H,1-2H3,(H,10,11)/p-1 |
InChI Key |
UNVLAJJUGXHWHR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)[O-] |
Origin of Product |
United States |
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